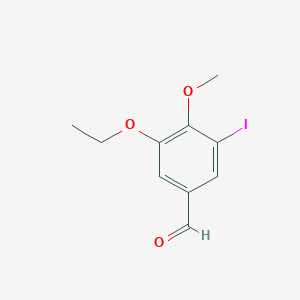

3-Ethoxy-5-iodo-4-methoxybenzaldehyde

Descripción general

Descripción

3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a derivative of vanillin . It is used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 3-Ethoxy-4-methoxybenzaldehyde involves the reaction of sodium hydroxide, isovanillin, tetrabutylammonium fluoride, and ethyl bromide . The reaction is stirred at 25°C for 4 hours .Molecular Structure Analysis

The molecular formula of 3-Ethoxy-4-methoxybenzaldehyde is C10H12O3 . The molecular weight is 180.20 . The InChI string representation of its structure isCCOc1cc(C=O)ccc1OC . Chemical Reactions Analysis

3-Ethoxy-4-methoxybenzaldehyde undergoes various chemical reactions. For instance, it reacts with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff-bases . It also undergoes condensation reaction with 1-azabicyclo[2.2.2]octan-3-one .Physical And Chemical Properties Analysis

3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a powder, crystals or chunks . It has a melting point of 51-53 °C .Aplicaciones Científicas De Investigación

Thermophysical Properties

The study of solid aldehydes, including compounds similar to 3-Ethoxy-5-iodo-4-methoxybenzaldehyde, reveals insights into their thermophysical properties. Differential scanning calorimetry (DSC) has been used to investigate temperatures, enthalpies, entropies of fusion, and heat capacities of various aldehydes (Temprado, Roux, & Chickos, 2008).

Synthesis Techniques

Alkylation methods for synthesizing similar compounds have been developed, showcasing efficient pathways to create novel aldehydes with high yields (Katritzky, Long, He, Qiua, & Wilcox, 2000).

Vibrational Dynamics

Research into the vibrational dynamics of related methoxybenzaldehydes has been conducted using INS spectroscopy and periodic DFT calculations. This research offers valuable insights into the molecular behavior of these compounds in their solid state (Ribeiro-Claro et al., 2021).

Application in Molecular Imaging

Isotopically labeled versions of similar benzaldehydes have been synthesized for use as molecular imaging probes. This highlights their potential role in medical and biological research (Collins, Paley, Tozer, & Jones, 2016).

Pharmaceutical Intermediates

Studies have synthesized biaryl-methoxybenzaldehydes and pyridyl-aryl-methoxybenzaldehydes as intermediates for potential drug substances, demonstrating their significance in drug development (Bölcskei et al., 2019).

Catalytic and Electrochemical Applications

Explorations into the catalytic behavior and electrochemical applications of similar compounds have been conducted, indicating potential uses in green chemistry and sustainable processes (Sherbo et al., 2018).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is a derivative of vanillin , which is known to have multiple biological targets, including various enzymes and receptors

Mode of Action

Similar compounds have been shown to undergo condensation reactions with various hydrazides . This interaction could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

It’s known that similar compounds can participate in reactions at the benzylic position . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Result of Action

It’s known that similar compounds can synthesize compound of designation red 10 binding (cdr10b) to investigate its role in neuroinflammatory diseases . This suggests that 3-Ethoxy-5-iodo-4-methoxybenzaldehyde could potentially have effects on cellular signaling and inflammation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde. It is known to be air sensitive and should be stored away from oxidizing agents and air . These factors could potentially affect the compound’s stability and efficacy.

Propiedades

IUPAC Name |

3-ethoxy-5-iodo-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSDORNKIQDWJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-5-iodo-4-methoxybenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

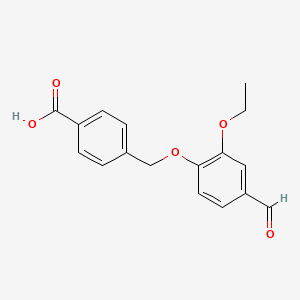

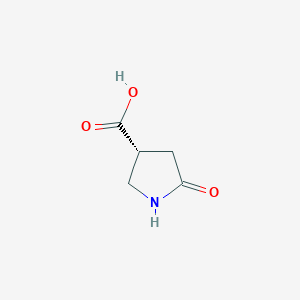

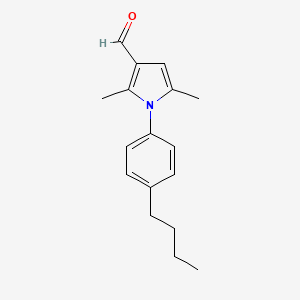

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[Propane-2,2-diylbis(thio)]diacetic acid](/img/structure/B3136841.png)

![Triphenyl[4-(2H-tetrazol-5-yl)butyl]phosphanium bromide](/img/structure/B3136869.png)

![5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B3136918.png)